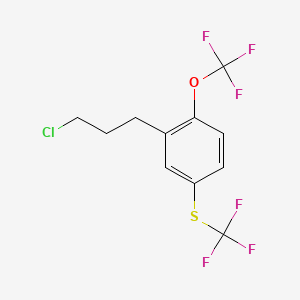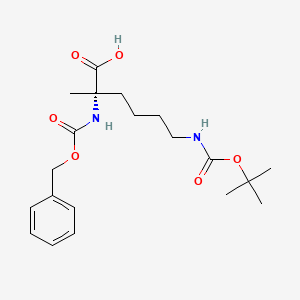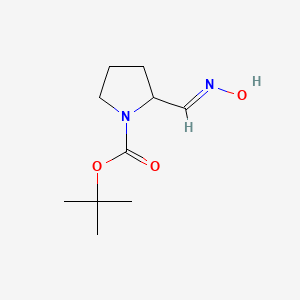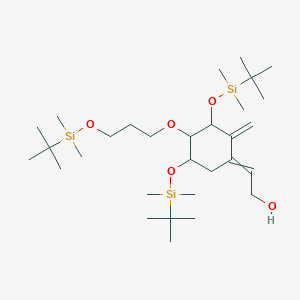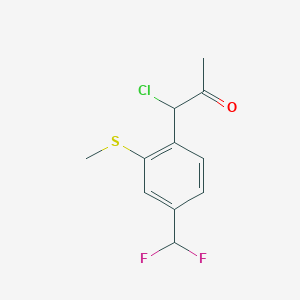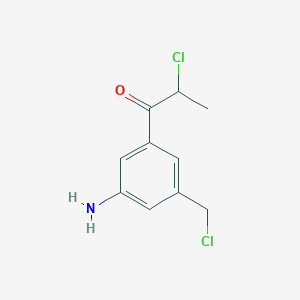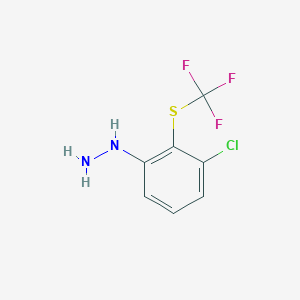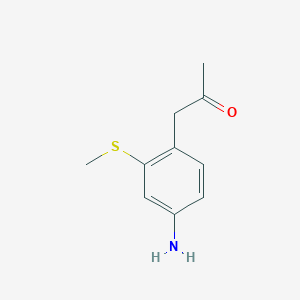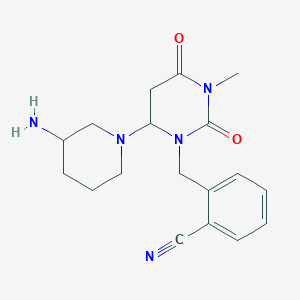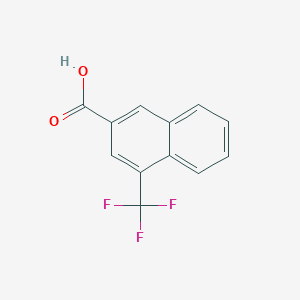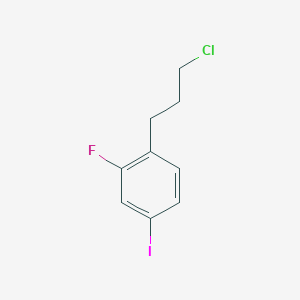
1-(3-Chloropropyl)-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine, attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) for fluorination.
Alkylation: The attachment of the 3-chloropropyl group to the benzene ring. This step often involves the use of a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride reacts with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium methoxide (NaOCH3) for methoxylation.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acids or reduced to form benzyl alcohols. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Coupling Reactions: The presence of halogens allows for coupling reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of halogenated benzene derivatives’ biological activities, including their potential as antimicrobial and anticancer agents.
Medicine: Research into its derivatives has shown promise in developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-4-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzenes, such as:
1-(3-Chloropropyl)-2-fluoro-4-bromobenzene: Similar structure but with bromine instead of iodine, leading to different reactivity and applications.
1-(3-Chloropropyl)-2-fluoro-4-chlorobenzene: Contains two chlorine atoms, which may affect its chemical properties and biological activity.
1-(3-Chloropropyl)-2-fluoro-4-methylbenzene:
The uniqueness of this compound lies in its combination of three different halogens, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
PWLSSRPKGVSCML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


